molecular formula C8H9ClMgO B1591055 3-Methoxybenzylmagnesium chloride CAS No. 26905-40-8

3-Methoxybenzylmagnesium chloride

Cat. No.: B1591055
CAS No.: 26905-40-8
M. Wt: 180.91 g/mol
InChI Key: FKRZJHINSOKNDI-UHFFFAOYSA-M
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Description

3-Methoxybenzylmagnesium chloride is a Grignard reagent with a linear formula of H3COC6H4CH2MgCl . It is typically found as a 0.25M solution in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular formula of this compound is C8H9ClMgO . The InChI Key is ZPCUEMLXJGELGI-UHFFFAOYSA-M . The SMILES string representation is COC1=CC=CC(C[Mg]Cl)=C1 .


Physical and Chemical Properties Analysis

This compound is a clear yellow to grey to brown solution . It has a density of 0.904 g/mL at 25 °C . The boiling point is 65 °C . It reacts with water .

Scientific Research Applications

Synthesis of Complex Organic Compounds

3-Methoxybenzylmagnesium chloride is extensively used in the synthesis of complex organic compounds. For instance, it has been employed in the Grignard reaction to synthesize specific chiral compounds. A notable example is the creation of a compound with two new chiral centers, achieved by reacting 4-methoxybenzylmagnesium chloride with 3,5-dimethoxybenzaldehyde, resulting in a molecule with distinct hydroxyl groups and an intramolecular hydrogen bond (Q. Yin & Wenqin Zhang, 2002).

Role in Heterocyclic Compound Synthesis

The chemical plays a critical role in the synthesis of heterocyclic compounds. In one study, it was used to create a specific derivative, which was then debenzylated to yield an 8-hydroxy derivative, an important step in the synthesis process of heterocyclic isoquinoline compounds (A. Brossi & S. Teitel, 1966).

Application in Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound is utilized for synthesizing various compounds. For instance, it was used in a Grignard reaction for synthesizing a phthalazine derivative, which is a precursor in creating several types of benzylocta-hydrophthalazine derivatives (T. Kametani et al., 1971).

In Organometallic Chemistry

The compound finds applications in organometallic chemistry, particularly in the preparation of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes. It has been used in the synthesis of ester-functionalized benzimidazolium salts, demonstrating its versatility in complex chemical syntheses (Deniz Demir Atli, 2020).

In Steroid Synthesis

It's also pivotal in steroid chemistry, as seen in the total synthesis of certain methyl-19-norsteroids. The compound is used for conjugate alkylation in steroid synthesis, showcasing its role in creating structurally complex molecules (J. Bull & K. Bischofberger, 1983).

Educational Applications

Interestingly, this compound is also used in educational settings to teach modern methods of preparing Grignard reagents, demonstrating its value in both industrial and academic environments (B. Snider, 2015).

Safety and Hazards

3-Methoxybenzylmagnesium chloride is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

Properties

IUPAC Name

magnesium;1-methanidyl-3-methoxybenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRZJHINSOKNDI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460455
Record name Magnesium chloride (3-methoxyphenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26905-40-8
Record name Magnesium chloride (3-methoxyphenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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